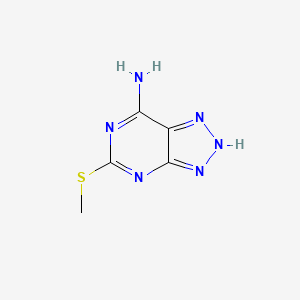![molecular formula C9H16N2 B12805106 5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole CAS No. 86273-33-8](/img/structure/B12805106.png)
5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with an imidazole ring, making it a unique scaffold for drug discovery and development.
Preparation Methods
The synthesis of 5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with imidazole precursors. For instance, the transition-metal-free strategy described by Trofimov involves three steps:
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the final product .
Chemical Reactions Analysis
5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar compounds to 5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole include other pyrroloimidazole derivatives and pyrrolopyrazine derivatives. These compounds share the pyrrole-imidazole or pyrrole-pyrazine scaffold but differ in their substitution patterns and biological activities. For instance:
Pyrrolopyrazine derivatives: Known for their antimicrobial and kinase inhibitory activities.
Pyrroloimidazole derivatives: Studied for their nootropic and adrenergic receptor agonist properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility.
Properties
CAS No. |
86273-33-8 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
5,7,7-trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C9H16N2/c1-7-6-9(2,3)8-10-4-5-11(7)8/h7H,4-6H2,1-3H3 |
InChI Key |
HDRZUJTYEQAVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=NCCN12)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


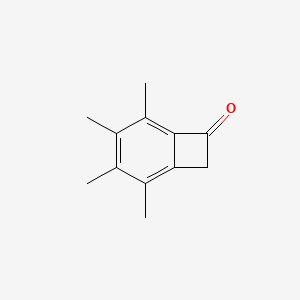
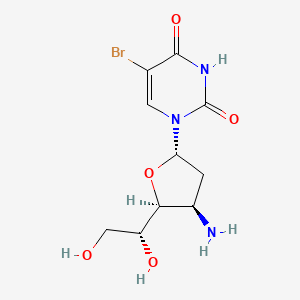
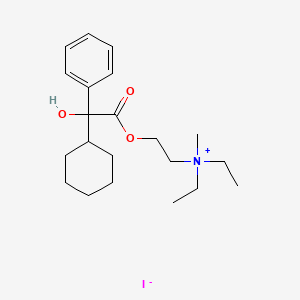
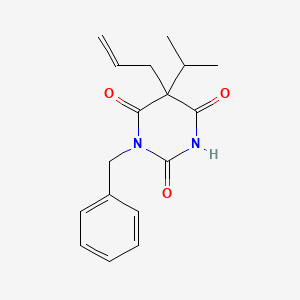
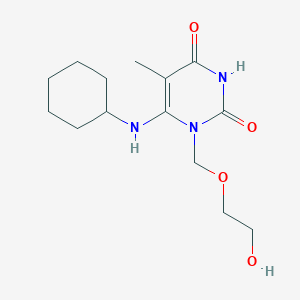

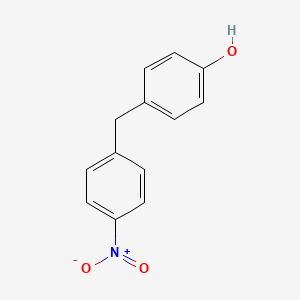
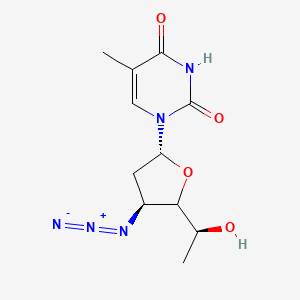
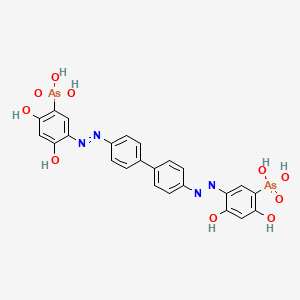
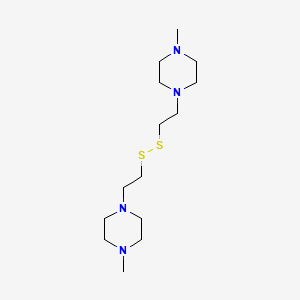

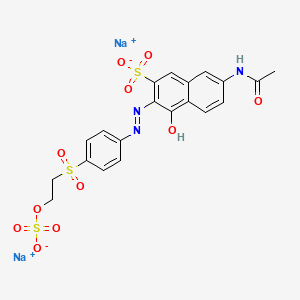
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805113.png)
